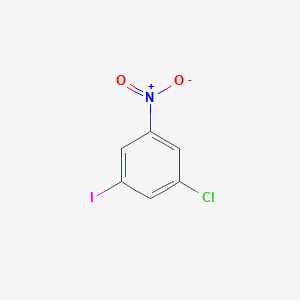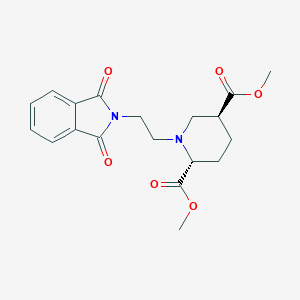
(2R,5S)-Dimethyl 1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperidine-2,5-dicarboxylate
説明
(2R,5S)-Dimethyl 1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperidine-2,5-dicarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of (2R,5S)-Dimethyl 1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperidine-2,5-dicarboxylate is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in disease pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that (2R,5S)-Dimethyl 1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperidine-2,5-dicarboxylate has various biochemical and physiological effects. It has been shown to reduce inflammation, induce apoptosis (programmed cell death) in cancer cells, and improve cognitive function in animal models.
実験室実験の利点と制限
One advantage of using (2R,5S)-Dimethyl 1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperidine-2,5-dicarboxylate in lab experiments is its high degree of purity, which ensures reproducibility of results. However, one limitation is its relatively high cost, which may limit its widespread use in research.
将来の方向性
There are many potential future directions for research on (2R,5S)-Dimethyl 1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperidine-2,5-dicarboxylate. One area of interest is its potential use as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. Another area of interest is its potential use as a tool for studying disease pathways and identifying new drug targets. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.
科学的研究の応用
(2R,5S)-Dimethyl 1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperidine-2,5-dicarboxylate has been widely used in scientific research, especially in the field of medicinal chemistry. It has shown potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
特性
CAS番号 |
145011-61-6 |
|---|---|
分子式 |
C19H22N2O6 |
分子量 |
374.4 g/mol |
IUPAC名 |
dimethyl (2R,5S)-1-[2-(1,3-dioxoisoindol-2-yl)ethyl]piperidine-2,5-dicarboxylate |
InChI |
InChI=1S/C19H22N2O6/c1-26-18(24)12-7-8-15(19(25)27-2)20(11-12)9-10-21-16(22)13-5-3-4-6-14(13)17(21)23/h3-6,12,15H,7-11H2,1-2H3/t12-,15+/m0/s1 |
InChIキー |
YALYADXFMBZGKU-SWLSCSKDSA-N |
異性体SMILES |
COC(=O)[C@H]1CC[C@@H](N(C1)CCN2C(=O)C3=CC=CC=C3C2=O)C(=O)OC |
SMILES |
COC(=O)C1CCC(N(C1)CCN2C(=O)C3=CC=CC=C3C2=O)C(=O)OC |
正規SMILES |
COC(=O)C1CCC(N(C1)CCN2C(=O)C3=CC=CC=C3C2=O)C(=O)OC |
同義語 |
2,5-Piperidinedicarboxylic acid, 1-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-, 2,5-diMethyl ester, (2R,5S)-rel- |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

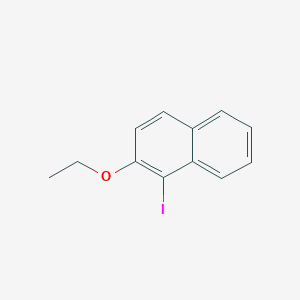


![2-Oxaspiro[3,4]octane](/img/structure/B175227.png)

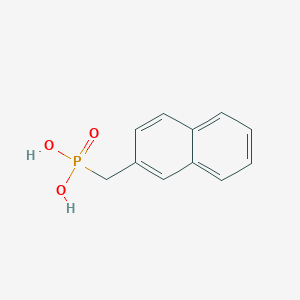
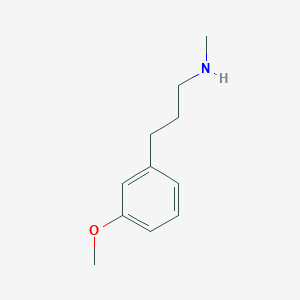
![7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole](/img/structure/B175238.png)

![5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B175243.png)
![2-(1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid](/img/structure/B175245.png)
![6-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B175246.png)

